molecular formula C13H23N3O2S B13501562 tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate

tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate

Cat. No.: B13501562
M. Wt: 285.41 g/mol
InChI Key: GYGOWPYZDQVKCT-VIFPVBQESA-N
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Description

tert-ButylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate is a chemical compound with a complex structure that includes a thiazole ring, an amino group, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a thiazole derivative with a tert-butyl carbamate precursor under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to identify the best reaction conditions .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino group, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biological pathways and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate involves its interaction with specific molecular targets. The amino group and thiazole ring play crucial roles in binding to enzymes and proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate is unique due to its specific combination of functional groups and structural features. The presence of the thiazole ring and the tert-butyl carbamate group provides distinct chemical properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C13H23N3O2S

Molecular Weight

285.41 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate

InChI

InChI=1S/C13H23N3O2S/c1-8(2)6-9(10-7-19-11(14)15-10)16-12(17)18-13(3,4)5/h7-9H,6H2,1-5H3,(H2,14,15)(H,16,17)/t9-/m0/s1

InChI Key

GYGOWPYZDQVKCT-VIFPVBQESA-N

Isomeric SMILES

CC(C)C[C@@H](C1=CSC(=N1)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C1=CSC(=N1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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